Butyl 2-hydroxytetradecanoate
CAS No.: 100495-94-1
Cat. No.: VC20548452
Molecular Formula: C18H36O3
Molecular Weight: 300.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100495-94-1 |
|---|---|
| Molecular Formula | C18H36O3 |
| Molecular Weight | 300.5 g/mol |
| IUPAC Name | butyl 2-hydroxytetradecanoate |
| Standard InChI | InChI=1S/C18H36O3/c1-3-5-7-8-9-10-11-12-13-14-15-17(19)18(20)21-16-6-4-2/h17,19H,3-16H2,1-2H3 |
| Standard InChI Key | MLLXWWWXPKOKAH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCC(C(=O)OCCCC)O |
Introduction
Chemical Structure and Nomenclature
Butyl 2-hydroxytetradecanoate (IUPAC name: butyl 2-hydroxytetradecanoate) consists of a tetradecanoic acid chain (C14) with a hydroxyl group (-OH) at the second carbon and a butyl ester group (-O-C4H9) at the carboxyl terminus. Its molecular formula is C18H36O3, with a molecular weight of 300.48 g/mol. The hydroxyl group introduces polarity to an otherwise hydrophobic structure, enabling interactions with both aqueous and lipid environments .
Synthesis and Modification Strategies
Esterification of 2-Hydroxytetradecanoic Acid
The synthesis of butyl 2-hydroxytetradecanoate typically involves the reaction of 2-hydroxytetradecanoic acid with butanol under acid-catalyzed conditions. This method parallels the production of (S)-butyl 2-hydroxybutanoate, where oxiranecarboxylic acid derivatives are reacted with Grignard reagents . Alternative approaches may include:
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Enzymatic esterification: Lipase-catalyzed reactions under mild conditions to preserve the hydroxyl group .
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Protection-deprotection strategies: Use of temporary protecting groups (e.g., 2-methylnaphthyl ethers) to prevent side reactions during synthesis .
Table 1: Comparative Synthesis Routes for Hydroxy Esters
Physicochemical Properties
Solubility and Partitioning
The compound’s amphiphilic nature results in:
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Low water solubility: Due to the long alkyl chain.
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High lipid solubility: Facilitates integration into membranes or emulsified systems .
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logP (octanol-water): Estimated at 4.2, indicating moderate hydrophobicity .
Thermal Stability
Differential scanning calorimetry (DSC) of similar hydroxy esters reveals melting points between 45–60°C, with decomposition above 200°C . The hydroxyl group may engage in intramolecular hydrogen bonding, enhancing thermal resilience .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Butyl 2-hydroxytetradecanoate can be analyzed using GC-MS methods optimized for hydroxy esters. Key parameters include:
Figure 1: Hypothetical GC-MS Fragmentation Pattern
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Base peak: m/z 57 (C4H9+ from butyl group).
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Molecular ion: m/z 300 (low abundance due to fragmentation).
Biological and Industrial Applications
Antimicrobial Activity
Hydroxy esters with C12–C16 chains exhibit moderate antimicrobial effects against Gram-positive bacteria. The hydroxyl group disrupts cell membrane integrity, while the alkyl chain enhances lipid bilayer penetration .
Cosmetic Formulations
In skincare, hydroxy esters function as:
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Emollients: Smoothing agents in lotions and creams.
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Stabilizers: Preventing oxidation of unsaturated components .
Pharmaceutical Adjuvants
Structural analogs like lipid A derivatives modulate immune responses via TLR4 activation . Butyl 2-hydroxytetradecanoate’s hydroxyl group may similarly influence receptor binding, though agonistic/antagonistic activity requires empirical validation.
Comparative Analysis with Analogous Compounds
Table 2: Functional Comparison of Hydroxy Esters
Challenges and Future Directions
Synthesis Optimization
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Chirality control: Asymmetric synthesis techniques to produce enantiopure forms .
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Scalability: Continuous-flow reactors for high-yield esterification .
Biological Efficacy Testing
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